ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C18H18ClN3O3S |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
ethyl 2-[3-(4-chloroindol-1-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H18ClN3O3S/c1-3-25-17(24)16-11(2)20-18(26-16)21-15(23)8-10-22-9-7-12-13(19)5-4-6-14(12)22/h4-7,9H,3,8,10H2,1-2H3,(H,20,21,23) |
InChI Key |
UOKLIIHJYPJLPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The final step involves the coupling of the indole and thiazole intermediates through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis steps, as well as the development of more efficient coupling reagents and catalysts for the amide bond formation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the indole ring can be reduced to an amino group.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The thiazole ring can also interact with metal ions and other biomolecules, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Lacks the chlorine atom on the indole ring.
Ethyl 2-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Contains a bromine atom instead of a chlorine atom on the indole ring.
Ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-ethyl-1,3-thiazole-5-carboxylate: Contains an ethyl group instead of a methyl group on the thiazole ring.
Uniqueness
Ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both the indole and thiazole moieties, which confer distinct biological activities. The chlorine atom on the indole ring enhances its reactivity and potential for further functionalization .
Biological Activity
Ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound notable for its potential biological activities. This compound integrates a thiazole ring and an indole moiety, both of which are recognized for their diverse pharmacological properties. The presence of the chloro substituent on the indole enhances its reactivity and may influence its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈ClN₃O₄S, with a molecular weight of approximately 371.5 g/mol. The compound features:
- Thiazole Ring : Known for its biological significance.
- Indole Moiety : Contributes to the compound's pharmacological properties.
- Chloro Group : Enhances reactivity and may affect biological interactions.
Biological Activities
Research indicates that compounds containing thiazole and indole structures often exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various pathogens.
- Anticancer Activity : The indole moiety is frequently associated with anticancer properties, potentially through mechanisms that involve apoptosis and cell cycle arrest.
- Immunomodulatory Effects : Recent studies suggest that this compound may act as an agonist for the stimulator of interferon genes (STING), which plays a crucial role in immune responses. This property positions it as a candidate for therapeutic applications in cancer and infectious diseases.
The mechanism of action for this compound involves:
- Binding to STING : Activation of STING pathways can enhance immune responses against tumors and pathogens.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell proliferation, apoptosis, and immune responses.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Highlights | Unique Features | Biological Activity |
|---|---|---|---|
| Ethyl 4-methyl-1,3-thiazole-5-carboxylate | Contains a methyl group at position 4 on thiazole | Simpler structure without indole moiety | Antimicrobial |
| Ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | Similar structure with bromine instead of chlorine | Variation in halogen may affect activity | Anticancer |
| Ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | Contains thiazole and carboxylic acid group | Antimicrobial potential | Antimicrobial |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Anticancer Studies : Research has demonstrated that indole derivatives can induce apoptosis in cancer cells through various mechanisms including the activation of p53 pathways.
- Immunotherapy Applications : Investigations into STING agonists have shown promise in enhancing anti-tumor immunity, making this compound a potential lead for developing new immunotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
